2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine
Overview
Description
2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine is an organic compound that features a quinazoline core structure with a tert-butyl group and an amine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the reaction of quinazoline derivatives with tert-butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazoline compounds.
Scientific Research Applications
2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butyl)-5,6,7,8-tetrahydroquinazoline
- 2-(tert-Butyl)-5,6,7,8-tetrahydro-5-quinazolinone
- 2-(tert-Butyl)-5,6,7,8-tetrahydro-5-quinazolinol
Uniqueness
2-Tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific combination of a quinazoline core with a tert-butyl group and an amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydroquinazolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-12(2,3)11-14-7-8-9(13)5-4-6-10(8)15-11/h7,9H,4-6,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJLUSUFFKNMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(CCCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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